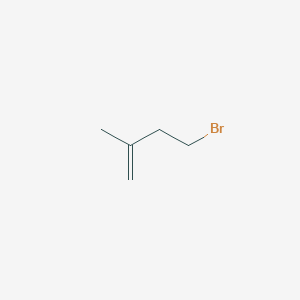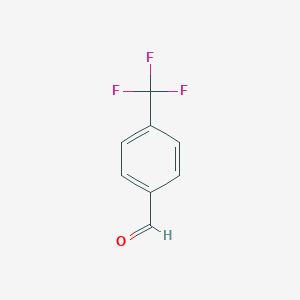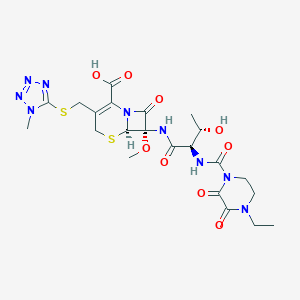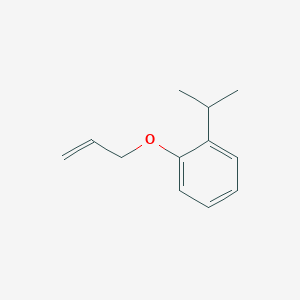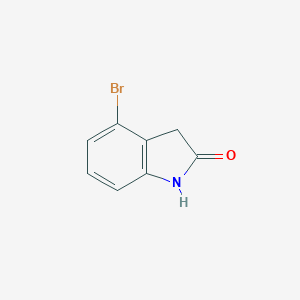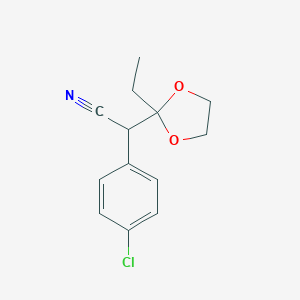
8-Methoxyquinolin-2(1H)-one
説明
Synthesis Analysis
The synthesis of derivatives similar to 8-Methoxyquinolin-2(1H)-one, such as 4-Chloro-8-methoxyquinoline, involves a multi-step process starting from 2-anisidine and diethyl(ethoxymethylene) malonate via condensation, cyclization, hydrolysis, decarboxylation, and chlorination, achieving an overall yield of 33.81%. The product's structure is confirmed by 1H NMR and MS, indicating the versatility and complexity of synthesizing quinoline derivatives (Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of 8-Methoxyquinolin-2(1H)-one derivatives can be extensively analyzed through crystallography and spectroscopy. For instance, the crystal structure of related compounds reveals detailed information about bond lengths, angles, and molecular conformation, contributing to the understanding of the compound's chemical behavior and reactivity. The Rh-S bond distances and double bond lengths in cyclooctadiene complexes are indicative of the nitrogen atom's larger trans influence than the oxygen atom in the chelate ring (J. Leipoldt & E. C. Grobler, 1983).
Chemical Reactions and Properties
8-Methoxyquinolin-2(1H)-one and its derivatives undergo various chemical reactions, highlighting the compound's reactivity and potential for synthesis of complex molecules. For example, novel synthesis methods have been developed for N-methoxyisoquinolinediones via Rh(III)-catalyzed regioselective carbenoid insertion and C-H activation/cyclization, demonstrating the compound's versatility in organic synthesis (Jingjing Shi et al., 2015).
科学的研究の応用
1. Detection of Hydrazine and Hypochlorite
- Summary of Application: A new ratiometric fluorescent probe (E)-2-(benzo[d]thiazol-2-yl)-3-(8-methoxyquinolin-2-yl)acrylonitrile (HQCN) was synthesized. In a mixed aqueous solution, HQCN reacts with hydrazine (N2H4) to give a new product 2-(hydrazonomethyl)-8-methoxyquinoline along with the liberation of the 2-benzothiazoleacetonitrile moiety. In contrast, the reaction of hypochlorite ions (OCl−) with the probe gives 8-methoxyquinoline-2-carbaldehyde .
- Methods of Application: The probe was synthesized by blending quinoline and a 2-benzothiazoleacetonitrile unit. The probe reacts with hydrazine and hypochlorite in a mixed aqueous solution .
- Results or Outcomes: The probe can detect hydrazine and OCl− as low as 2.25 × 10−8 M and 3.46 × 10−8 M, respectively .
2. Synthesis of 4-Aminoquinazoline Derivatives
- Summary of Application: A number of novel 4-aminoquinazoline derivatives were synthesized .
- Methods of Application: The compounds were synthesized by a four-step synthesis. Structures of the synthesized compounds were characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
- Results or Outcomes: The synthesized compounds showed potential antitumor activity against the MKN45 cell line .
3. Detection of Ag+ and Cd2+
- Summary of Application: A simple probe 2-(8-((8-methoxyquinolin-2-yl)methoxy)quinolin-2-yl)benzo[d]thiazole (DQT) was designed and synthesized for detection of Ag+ and Cd2+ .
- Methods of Application: The probe was synthesized and its structure was characterized by NMR, ESI-HR-MS and DFT calculations .
- Results or Outcomes: The probe showed fluorescence performance in the detection of Ag+ and Cd2+ .
4. Sequential Recognition of S2−
- Summary of Application: A simple probe 2-(8-((8-methoxyquinolin-2-yl)methoxy)quinolin-2-yl)benzo[d]thiazole (DQT) was designed and synthesized for detection of Ag+ and Cd2+ in a CH3OH/HEPES (9:1 v/v, pH = 7.30) buffer system. The DQT-Cd2+ complex could be used for sequential recognition of S2− .
- Methods of Application: The probe was synthesized and its structure was characterized by NMR, ESI-HR-MS and DFT calculations .
- Results or Outcomes: The probe showed fluorescence quenching in response to Ag+ and Cd2+ with low detection limits of 0.42 μM and 0.26 μM, respectively . The recovery response could be repeated 3 times by alternate addition of Cd2+ and S2− .
5. Building Blocks in Chemical Synthesis
- Summary of Application: 8-Methoxyquinolin-2-amine is used as a building block in chemical synthesis .
- Methods of Application: The compound is synthesized and used in various chemical reactions .
- Results or Outcomes: The synthesized compounds can be used in various chemical reactions .
6. Antitumor Activity Against MKN45 Cell Line
- Summary of Application: A number of novel 4-aminoquinazoline derivatives have been synthesized .
- Methods of Application: The compounds were synthesized by a four-step synthesis. Structures of the synthesized compounds were characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
- Results or Outcomes: The synthesized compounds showed potential antitumor activity against the MKN45 cell line .
7. Sequential Recognition of S2−
- Summary of Application: A simple probe 2-(8-((8-methoxyquinolin-2-yl)methoxy)quinolin-2-yl)benzo[d]thiazole (DQT) was designed and synthesized for detection of Ag+ and Cd2+ in a CH3OH/HEPES (9 : 1 v/v, pH = 7.30) buffer system. The DQT-Cd2+ complex could be used for sequential recognition of S2− .
- Methods of Application: The probe was synthesized and its structure was characterized by NMR, ESI-HR-MS and DFT calculations .
- Results or Outcomes: The probe showed fluorescence quenching in response to Ag+ and Cd2+ with low detection limits of 0.42 μM and 0.26 μM, respectively . The recovery response could be repeated 3 times by alternate addition of Cd2+ and S2− .
8. Building Blocks in Chemical Synthesis
- Summary of Application: 8-Methoxyquinolin-2-amine is used as a building block in chemical synthesis .
- Methods of Application: The compound is synthesized and used in various chemical reactions .
- Results or Outcomes: The synthesized compounds can be used in various chemical reactions .
9. Antitumor Activity Against MKN45 Cell Line
- Summary of Application: A number of novel 4-aminoquinazoline derivatives have been synthesized .
- Methods of Application: The compounds were synthesized by a four-step synthesis. Structures of the synthesized compounds were characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
- Results or Outcomes: The synthesized compounds showed potential antitumor activity against the MKN45 cell line .
特性
IUPAC Name |
8-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFVOPJWKSACNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393893 | |
| Record name | 8-Methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinolin-2(1H)-one | |
CAS RN |
22614-69-3 | |
| Record name | 8-Methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



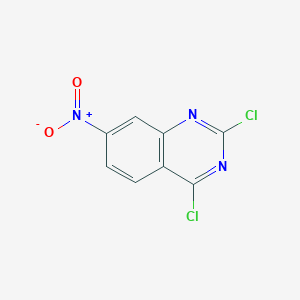
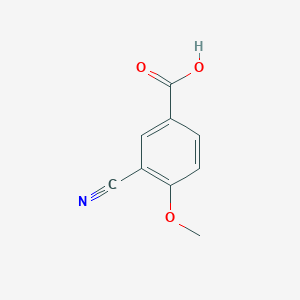
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
